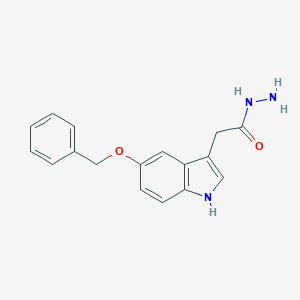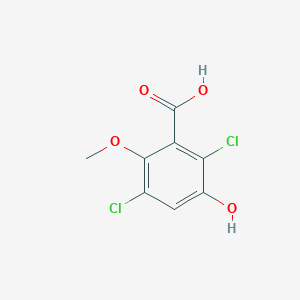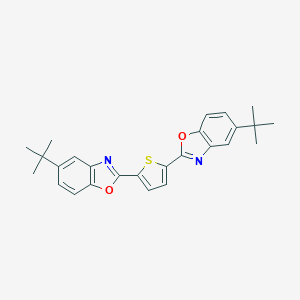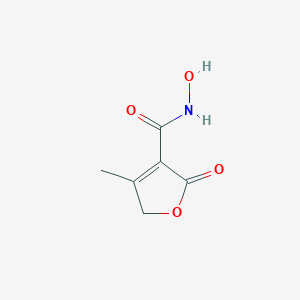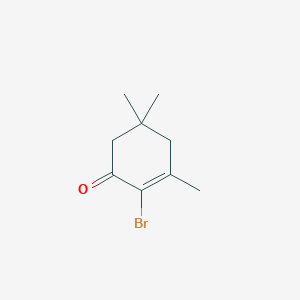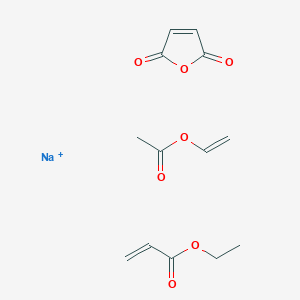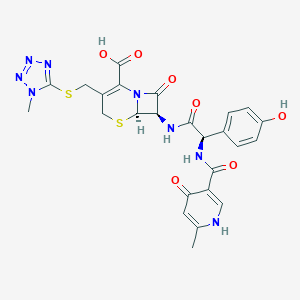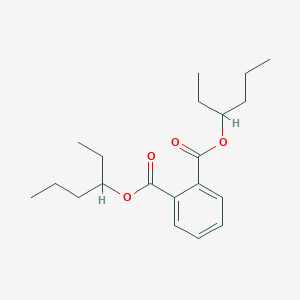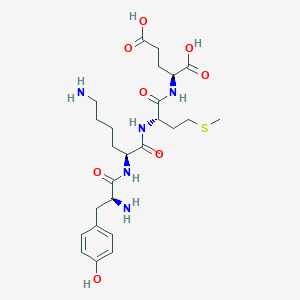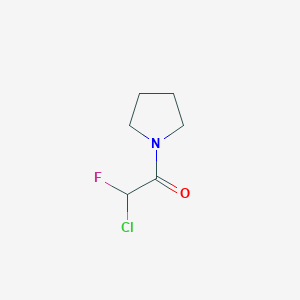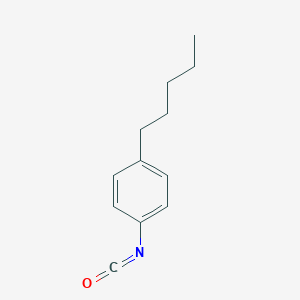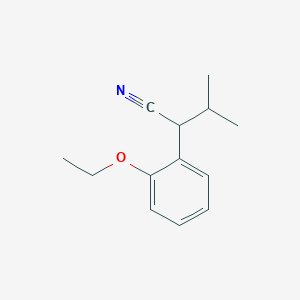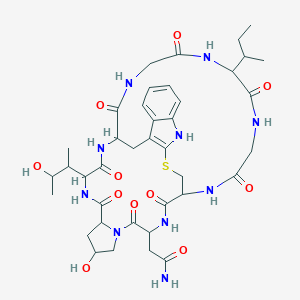
Amaninamide, S-deoxy-(gamma-hydroxy-ile(3))-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Amaninamide, S-deoxy-(gamma-hydroxy-ile(3)) is a cyclic peptide that has been found to have various biological activities. It is a naturally occurring compound that was first isolated from the marine sponge Aplysina fistularis. Amaninamide has been extensively studied for its potential use in scientific research due to its unique properties.
作用機序
The mechanism of action of amaninamide is not fully understood. However, it has been suggested that it may exert its biological effects by interacting with cellular membranes and disrupting their structure and function. Amaninamide has also been shown to inhibit the activity of certain enzymes, which may contribute to its cytotoxic and neuroprotective effects.
生化学的および生理学的効果
Amaninamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. Amaninamide has also been shown to inhibit the growth and proliferation of cancer cells. In addition, it has been found to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
Amaninamide has several advantages for lab experiments. It is a naturally occurring compound, which makes it readily available for research. It is also relatively easy to synthesize using SPPS and has a high yield. However, one of the limitations of using amaninamide in lab experiments is its cytotoxicity, which may limit its use in certain assays.
将来の方向性
There are several future directions for the research of amaninamide. One potential direction is the development of amaninamide-based anticancer drugs. Another potential direction is the study of its neuroprotective effects for the treatment of neurodegenerative diseases. Furthermore, the study of its mechanism of action may provide insights into the development of novel drugs with similar biological activities.
Conclusion
In conclusion, amaninamide is a cyclic peptide that has several biological activities. It has been extensively studied for its potential use in scientific research due to its unique properties. The synthesis of amaninamide involves the use of SPPS and solution-phase peptide synthesis. Amaninamide has been used in various scientific research applications, including drug discovery, cancer research, and neurobiology. Its mechanism of action is not fully understood, but it has been suggested to interact with cellular membranes and inhibit certain enzymes. Amaninamide has several advantages for lab experiments, but its cytotoxicity may limit its use in certain assays. There are several future directions for the research of amaninamide, including the development of amaninamide-based anticancer drugs and the study of its neuroprotective effects.
合成法
The synthesis of amaninamide involves the use of solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPPS). The SPPS method involves the use of a resin-bound amino acid as the starting material, which is then coupled with the next amino acid in the sequence. The process is repeated until the desired peptide is obtained. The SPPS method is widely used for the synthesis of peptides due to its efficiency and high yield.
科学的研究の応用
Amaninamide has been used in various scientific research applications, including drug discovery, cancer research, and neurobiology. It has been found to have potent cytotoxic activity against cancer cells, making it a potential candidate for the development of anticancer drugs. Amaninamide has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
特性
CAS番号 |
124818-58-2 |
|---|---|
製品名 |
Amaninamide, S-deoxy-(gamma-hydroxy-ile(3))- |
分子式 |
C39H54N10O11S |
分子量 |
871 g/mol |
IUPAC名 |
2-[34-butan-2-yl-8-hydroxy-13-(3-hydroxybutan-2-yl)-2,5,11,14,30,33,36,39-octaoxo-27-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19,21,23-tetraen-4-yl]acetamide |
InChI |
InChI=1S/C39H54N10O11S/c1-5-17(2)31-36(58)42-13-29(53)43-26-16-61-38-22(21-8-6-7-9-23(21)46-38)11-24(33(55)41-14-30(54)47-31)44-37(59)32(18(3)19(4)50)48-35(57)27-10-20(51)15-49(27)39(60)25(12-28(40)52)45-34(26)56/h6-9,17-20,24-27,31-32,46,50-51H,5,10-16H2,1-4H3,(H2,40,52)(H,41,55)(H,42,58)(H,43,53)(H,44,59)(H,45,56)(H,47,54)(H,48,57) |
InChIキー |
GONRAGFRMVYGHB-UHFFFAOYSA-N |
SMILES |
CCC(C)C1C(=O)NCC(=O)NC2CSC3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)N)O)C(C)C(C)O)C5=CC=CC=C5N3 |
正規SMILES |
CCC(C)C1C(=O)NCC(=O)NC2CSC3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)N)O)C(C)C(C)O)C5=CC=CC=C5N3 |
同義語 |
amaninamide, S-deoxy-(gamma-hydroxy-Ile(3))- amaninamide, S-deoxy-(gamma-hydroxy-isoleucine(3))- deoxy-OH-Ile-amaninamide S-deoxy-(gamma-hydroxy-3-Ile)-amaninamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzyl N-[2-(hydroxymethyl)phenyl]carbamate](/img/structure/B47119.png)
